Product packaging for Erioflorin acetate(Cat. No.:)

Erioflorin acetate

Cat. No.: B1238364
M. Wt: 390.4 g/mol
InChI Key: RXIZKFBTUOTBOZ-PTZLTHSXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Erioflorin acetate is a germacrane-type sesquiterpene lactone (Molecular Formula: C21H26O7, Molecular Weight: 390.43) isolated from the leaves of Podanthus mitiqui , a shrub endemic to Chile with a history of use in traditional Mapuche medicine . This compound is of significant interest in oncology research, particularly for the study of advanced prostate cancer. Recent in vitro studies demonstrate that this compound exhibits potent cytotoxic and cytostatic effects against castration-resistant prostate cancer cell lines, including DU-145 and 22Rv1 . Its mechanism of action is linked to a dual pro-apoptotic effect: it significantly increases intracellular reactive oxygen species (ROS) levels and concurrently inhibits the activation of the NF-κB signaling pathway by preventing IκBα phosphorylation . This disruption leads to mitochondrial membrane potential loss and the induction of apoptosis, positioning this compound as a promising natural compound for investigating novel cancer therapy pathways . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H26O7 B1238364 Erioflorin acetate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H26O7

Molecular Weight

390.4 g/mol

IUPAC Name

[(1R,2R,4R,6R,8S,9Z,11R)-8-acetyloxy-4,9-dimethyl-14-methylidene-13-oxo-5,12-dioxatricyclo[9.3.0.04,6]tetradec-9-en-2-yl] 2-methylprop-2-enoate

InChI

InChI=1S/C21H26O7/c1-10(2)19(23)27-16-9-21(6)17(28-21)8-14(25-13(5)22)11(3)7-15-18(16)12(4)20(24)26-15/h7,14-18H,1,4,8-9H2,2-3,5-6H3/b11-7-/t14-,15+,16+,17+,18-,21+/m0/s1

InChI Key

RXIZKFBTUOTBOZ-PTZLTHSXSA-N

SMILES

CC1=CC2C(C(CC3(C(O3)CC1OC(=O)C)C)OC(=O)C(=C)C)C(=C)C(=O)O2

Isomeric SMILES

C/C/1=C/[C@@H]2[C@@H]([C@@H](C[C@@]3([C@H](O3)C[C@@H]1OC(=O)C)C)OC(=O)C(=C)C)C(=C)C(=O)O2

Canonical SMILES

CC1=CC2C(C(CC3(C(O3)CC1OC(=O)C)C)OC(=O)C(=C)C)C(=C)C(=O)O2

Synonyms

erioflorin acetate

Origin of Product

United States

Origin, Isolation, and Structural Characterization Studies

Botanical Sources and Geographic Distribution of Erioflorin (B1671052) Acetate (B1210297)

Erioflorin acetate is primarily isolated from various plant species belonging to the Asteraceae family. It was originally identified in Eriophyllum confertiflorum. mdpi.comresearchgate.net Subsequently, it has been isolated from other botanical sources, including:

Podanthus mitiqui : A medicinal plant endemic to Chile, particularly found in the Concepcion, VIII Region. mdpi.comresearchgate.net This shrub, also known as "Mitique" or "Mitriu," has a history of use in traditional Mapuche medicine. mdpi.comresearchgate.netnih.gov

Podanthus ovatifolius : Another species from which this compound has been isolated. mdpi.comresearchgate.net

Eriophyllum lanatum : Commonly known as the woolly sunflower. plos.orgnih.gov

Rhinanthus angustifolius : this compound has been detected as a prominent sesquiterpene lactone in this plant. mdpi.com

The geographic distribution of these plant sources points to a significant presence in the Americas, particularly in Chile and parts of North America where Eriophyllum species are native.

Advanced Methodologies for Isolation and Purification

The extraction and purification of this compound from its botanical sources involve a multi-step process that leverages modern chromatographic techniques to achieve high purity.

A general procedure for isolating this compound from the aerial parts of Podanthus mitiqui begins with powdering the dried plant material and macerating it with a solvent such as ethyl acetate. mdpi.comnih.gov The resulting crude extract is then subjected to a series of purification steps:

Column Chromatography: The crude extract is fractionated using column chromatography on silica (B1680970) gel. A gradient elution system, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with a solvent like ethyl acetate, is used to separate the components based on their polarity. mdpi.comnih.gov

Further Chromatographic Purification: Fractions identified as containing this compound are further purified. This may involve repeated column chromatography or the use of other techniques like size-exclusion chromatography on Sephadex LH-20. mdpi.comnih.gov

High-Performance Liquid Chromatography (HPLC): For final purification and to obtain highly pure this compound, reversed-phase HPLC is often employed. nih.gov

Recrystallization: The purified solid product can be recrystallized from a suitable solvent, such as ethyl acetate, to yield colorless crystals suitable for further analysis, including X-ray diffraction. mdpi.comnih.gov

This systematic approach ensures the isolation of this compound with a purity greater than 99%. mdpi.com

Sophisticated Structural Elucidation Techniques

The determination of the precise molecular structure of this compound relies on a combination of advanced spectroscopic and analytical methods.

NMR spectroscopy is a cornerstone technique for elucidating the structure of this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for assigning the proton (¹H) and carbon-¹³ (¹³C) signals and establishing the connectivity within the molecule.

¹H-NMR and ¹³C-NMR: 1D NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom. mdpi.comanalis.com.my

2D-NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish correlations between protons and carbons, revealing the complete bonding framework of the molecule. analis.com.myrsc.org ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are also utilized to confirm the relative configuration of the molecule. plos.orgnih.gov For instance, NMR spectra for this compound have been recorded at 500 MHz for ¹H and 125 MHz for ¹³C. mdpi.com

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which helps in confirming the molecular formula. rsc.org The fragmentation patterns observed in the mass spectrum can also offer clues about the structure of the molecule. lsu.edu

Single-crystal X-ray diffraction analysis is the definitive method for determining the three-dimensional structure and absolute stereochemistry of a crystalline compound like this compound. nih.govnih.gov This technique has confirmed that the structure of this compound consists of a central ten-membered carbon ring. This ring is annulated with an epoxide and a butyrolactone. Additionally, a five-carbon unsaturated ester side-chain is attached to the core structure. mdpi.comnih.gov The main structural difference between erioflorin and this compound is the presence of an acetyl group at the C3 position in the latter. mdpi.com

In addition to NMR and MS, other spectroscopic techniques contribute to the comprehensive characterization of this compound. Infrared (IR) spectroscopy can identify the presence of specific functional groups, such as carbonyls and esters, within the molecule. lsu.edu The collective interpretation of data from all these advanced analytical methods allows for the unambiguous confirmation of the structure of this compound. plos.org

Stereochemical Investigations and Conformational Analysis

The three-dimensional architecture of this compound, a germacrane (B1241064) sesquiterpene lactone, is fundamental to its chemical properties and biological interactions. ontosight.ai Investigations into its stereochemistry and conformational flexibility have relied heavily on X-ray crystallography of its parent compound, erioflorin, and spectroscopic analyses, which are characteristic for the broader class of germacrane sesquiterpenes. nih.govnih.gov

The absolute configuration of the core structure has been unambiguously established through single-crystal X-ray diffraction analysis of erioflorin. nih.govresearchgate.net Erioflorin crystallizes in the P2₁2₁2₁ space group, and its structure reveals a complex tricyclic system. nih.goviucr.org This system is built around a ten-membered germacrane ring which is fused to both an epoxide ring (between C1 and C10) and a γ-butyrolactone ring (between C6 and C7). nih.govmdpi.com The primary structural distinction between erioflorin and this compound is the substituent at the C3 position—a hydroxyl group in erioflorin and an acetyl group in this compound. mdpi.com

The X-ray analysis of erioflorin provides precise details on the molecule's conformation in the solid state. The ten-membered ring adopts an extended crown conformation. nih.gov The fusion between the ten-membered ring and the five-membered lactone ring is trans, as is the fusion with the 1,10-epoxy ring. nih.gov The Z-configured double bond is located between C4 and C5. nih.gov The dihedral angles between the mean plane of the central ten-membered ring and the planes of the lactone and epoxide rings are 45.2 (1)° and 45.7 (2)°, respectively. nih.gov Ring strain within the structure causes some bond angles to deviate significantly from ideal values, such as the C3—C4—C5 and C4—C5—C6 angles, which are 125.7 (3)° and 127.5 (3)°, respectively. nih.gov

The systematic name for this compound, (1aR-(1aR,3S,4E,5aR,8aR,9R,10aS))-3-(acetyloxy)-1a,2,3,5a,7,8,8a,9,10,10a-decahydro-4,10a-dimethyl-8-methylene-7-oxooxireno(5,6)cyclodeca(1,2-b)furan-9-yl 2-methyl-2-propenoate, precisely defines its stereochemical configuration. ontosight.ainih.gov

Table 1: Crystallographic Data for Erioflorin

This table presents key crystallographic and structural parameters obtained from the single-crystal X-ray diffraction analysis of erioflorin, the parent compound of this compound. nih.goviucr.org

ParameterValue
Empirical Formula C₁₉H₂₄O₆
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Ten-membered Ring Conf. Extended Crown
Lactone Ring Fusion trans
Epoxide Ring Fusion trans
C4=C5 Double Bond Z-configuration
Dihedral Angle (10-ring/lactone) 45.2 (1)°
Dihedral Angle (10-ring/epoxide) 45.7 (2)°
Bond Angle (C3-C4-C5) 125.7 (3)°
Bond Angle (C4-C5-C6) 127.5 (3)°

Biosynthetic Pathways and Chemical Synthesis Approaches

Precursor Pathways and Enzymatic Synthesis of Sesquiterpenes

The biosynthesis of all sesquiterpenes, including the guaianolide skeleton of erioflorin (B1671052) acetate (B1210297), originates from the C15 isoprenoid precursor, farnesyl pyrophosphate (FPP). The assembly of FPP occurs through the condensation of three five-carbon isoprene (B109036) units. These fundamental building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), are themselves synthesized via two primary and independent metabolic routes: the mevalonate (B85504) (MVA) pathway, which is active in the cytosol, and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, located in the plastids. mdpi.comresearchgate.net

The initial and often rate-limiting step in sesquiterpene biosynthesis is the cyclization of the linear FPP molecule, a reaction catalyzed by a diverse class of enzymes known as sesquiterpene synthases (STPSs) or cyclases. researchgate.net These enzymes are responsible for generating the vast structural diversity of carbon skeletons found in this class of natural products. For the majority of sesquiterpene lactones found in the Asteraceae family, the cyclization of FPP is initiated by a germacrene A synthase (GAS), which produces the key intermediate, (+)-germacrene A. nih.govwikipedia.org

Following the formation of the germacrene A skeleton, a series of oxidative modifications are carried out by cytochrome P450 monooxygenases (CYPs). A crucial enzyme in this cascade is germacrene A oxidase (GAO), which catalyzes a three-step oxidation of the isopropenyl side chain of germacrene A to form germacrene A acid. wikipedia.orgnih.gov This carboxylic acid is a pivotal intermediate, standing at a branch point for the biosynthesis of numerous sesquiterpene lactones. The formation of the characteristic γ-lactone ring is then typically catalyzed by another specific CYP, a costunolide (B1669451) synthase (COS), which hydroxylates germacrene A acid at the C6 position, leading to an unstable intermediate that spontaneously undergoes lactonization to yield (+)-costunolide. nih.govwikipedia.org Costunolide, the simplest of the germacranolides, is widely considered a common precursor for more complex sesquiterpene lactones, including the guaianolides. nih.gov

The acetate moiety of erioflorin acetate is derived from the acetate pathway, which provides acetyl-CoA. This central metabolite is not only a precursor for the MVA pathway but is also the source for the acetyl group transferred by an acetyltransferase in the final stages of biosynthesis.

Proposed Biosynthetic Routes to this compound within Producing Organisms

While the precise enzymatic steps leading to this compound have not been fully elucidated, a plausible biosynthetic pathway can be proposed based on established knowledge of guaianolide formation in plants of the Asteraceae family. nih.gov The pathway is presumed to proceed from the key germacranolide intermediate, (+)-costunolide.

The proposed sequence is as follows:

Formation of the Guaianolide Skeleton : The transformation from the germacranolide skeleton of costunolide to the 5-7-5 tricyclic system of guaianolides is a critical step. It is hypothesized to involve an enzymatic cyclization, possibly initiated by an epoxidation of the C4-C5 double bond of costunolide, followed by an intramolecular cyclization reaction that forms the five-membered ring fused to the central seven-membered ring. nih.gov This creates the core guaianolide carbon framework.

Oxidative Modifications (Hydroxylations) : Following the formation of the basic guaianolide skeleton, a series of stereospecific hydroxylations are performed by various hydroxylase enzymes, likely belonging to the cytochrome P450 family. To achieve the structure of erioflorin, the guaianolide intermediate would undergo hydroxylation at specific positions on the carbocyclic frame.

Acetylation : The final step in the biosynthesis of this compound is the esterification of one of the hydroxyl groups with an acetyl group. This reaction is catalyzed by an acetyl-CoA dependent O-acetyltransferase. This enzyme transfers the acetyl group from acetyl-CoA to the hydroxyl moiety on the erioflorin scaffold, yielding the final product, this compound.

This proposed pathway highlights the sequential enzymatic modifications required to build the complex architecture of this compound from the central sesquiterpene precursor, FPP.

Total Synthesis Strategies for this compound and Analogues

As of this writing, a complete total synthesis of this compound has not been reported in the scientific literature. The significant structural complexity of guaianolides, characterized by a stereochemically dense 5-7-5 fused ring system, presents a formidable challenge to synthetic chemists. However, numerous creative strategies have been developed for the synthesis of other complex guaianolides, and these approaches provide a blueprint for a potential synthesis of this compound. nih.gov

Most synthetic efforts focus on the stereocontrolled construction of the central hydroazulene (fused 5-7 ring) core. Two major strategic disconnections have been employed, often utilizing molecules from the chiral pool as starting materials to establish the correct absolute stereochemistry.

Key strategies for the synthesis of the guaianolide core include:

Chiral Pool Approaches : Many syntheses begin with readily available, enantiomerically pure natural products.

From (-)-α-santonin : This abundant sesquiterpene has been a popular starting material, often employing classic photochemical rearrangements to construct the guaianolide framework.

From (-)-carvone : This monoterpene has been used to build fragments of the target molecule. For instance, a double-allylation strategy using a carvone-derived fragment has been developed to access the Asteraceae-type guaianolide core.

Ring-Closing Metathesis (RCM) : RCM has been successfully applied to close the central seven-membered ring, a key step in many synthetic routes. nih.gov

Radical Cyclizations : Intramolecular radical cyclizations have proven effective for forming one of the five-membered rings and setting key stereocenters. nih.gov

Intramolecular Aldol Reactions and Diol Cleavages : These classic reactions have been used as key steps to construct the core guaianolide system in racemic approaches. nih.gov

The table below summarizes some of the key methodologies employed in the synthesis of complex guaianolide natural products, which would be relevant for a future synthesis of this compound.

Once the core 5-7-5 tricyclic lactone is assembled, the final stages of a synthesis of this compound would require late-stage functionalization to introduce the necessary hydroxyl groups with the correct stereochemistry and the exocyclic methylene (B1212753) group, followed by selective acetylation.

Semisynthetic Modifications and Derivatization Studies

There is a lack of specific reports in the scientific literature detailing the semisynthesis or derivatization of this compound itself. However, derivatization is a common strategy employed for other structurally related guaianolide sesquiterpene lactones to probe structure-activity relationships (SAR) and improve therapeutic properties such as solubility, stability, and efficacy.

The structure of this compound contains several reactive functional groups that are amenable to chemical modification:

The α-methylene-γ-lactone : This moiety is a key pharmacophore in many biologically active sesquiterpene lactones. It can act as a Michael acceptor, reacting with biological nucleophiles like the thiol groups of cysteine residues in proteins. Synthetic modifications often involve the addition of amines or thiols to create more stable or soluble adducts. For example, the dimethylamino Michael adduct of the guaianolide micheliolide (B1676576) (DMAMCL) was synthesized to act as a prodrug that slowly releases the parent compound.

Ester and Hydroxyl Groups : The acetate ester can be hydrolyzed to yield the corresponding alcohol (erioflorin), which could then be re-esterified with different acyl groups to explore the influence of the ester moiety on biological activity. The remaining free hydroxyl group could also be a target for esterification, etherification, or oxidation.

Double Bonds : The carbon-carbon double bonds within the ring system could potentially undergo reactions such as hydrogenation, epoxidation, or dihydroxylation to generate a variety of analogues.

Such semisynthetic studies are valuable for identifying the key structural features responsible for a compound's biological effects and for developing new analogues with enhanced therapeutic potential.

Table of Mentioned Compounds

Mechanistic Investigations of Cellular and Molecular Interactions

Modulation of Cellular Proliferation and Viability in In Vitro Models

Erioflorin (B1671052) acetate (B1210297) has demonstrated significant cytotoxic and cytostatic effects on advanced prostate cancer cell lines. researchgate.netmdpi.com In studies involving DU-145 and 22Rv1 prostate cancer cells, erioflorin acetate exhibited potent activity, inhibiting cell proliferation at non-toxic concentrations. mdpi.com The cytotoxic potency of this compound was quantified by its half-maximal inhibitory concentration (IC50) values. researchgate.netmdpi.comnih.gov

Table 1: Cytotoxic Activity of this compound in Prostate Cancer Cell Lines

Cell Line IC50 Value (µM)
DU-145 27.3 researchgate.netmdpi.comnih.gov
22Rv1 35.1 researchgate.netmdpi.comnih.gov

This table presents the IC50 values of this compound in two different prostate cancer cell lines, indicating its cytotoxic potency.

Furthermore, real-time cell confluence measurements have corroborated these findings, showing that this compound can arrest cell proliferation. mdpi.com The cytostatic effects were particularly pronounced in DU-145 cells. mdpi.com

Induction of Regulated Cell Death Mechanisms

This compound has been shown to induce cell death in advanced prostate cancer cells through a combination of different mechanisms. mdpi.com Investigations have focused on its ability to activate apoptosis, a form of programmed cell death, and its impact on key cellular organelles and signaling pathways. researchgate.netmdpi.com

Apoptosis Pathway Activation and Execution

The pro-apoptotic effects of this compound have been observed in both DU-145 and 22Rv1 prostate cancer cell lines. mdpi.com Flow cytometry analysis has confirmed that treatment with this compound leads to an increase in the percentage of apoptotic cells, encompassing both early and late stages of apoptosis. mdpi.com

While the broader apoptotic process is initiated by this compound, the specific involvement of the caspase cascade is an area of ongoing investigation. The EGFR pathway, which can be modulated by various compounds, is known to regulate the Bax/Bcl-2 cascade in non-small cell lung carcinoma, which in turn can lead to the activation of caspases. researchgate.net For instance, the combination of certain compounds can induce apoptosis via caspase-3 activation, resulting in the cleavage of poly-ADP-ribose polymerase (PARP). researchgate.net

The balance between pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., BCL-2) proteins is a critical determinant of cell fate. researchgate.net Research has shown that while the related compound erioflorin significantly increases the BAX/BCL-2 mRNA ratio in both 22Rv1 and DU-145 cells, this compound did not demonstrate a similar effect on this ratio in the same cell lines. mdpi.com In DU-145 cells, erioflorin's effect was primarily through a significant increase in BAX mRNA expression without a notable change in BCL-2 mRNA levels. mdpi.com Conversely, in the 22Rv1 cell line, the increased BAX/BCL-2 ratio was attributed to a decrease in BCL-2 expression. mdpi.com This suggests that the acetylation in this compound might alter its influence on this specific apoptotic checkpoint. mdpi.com

Mitochondrial Membrane Potential Dysregulation

A key event in the intrinsic pathway of apoptosis is the disruption of the mitochondrial membrane potential (ΔΨm). researchgate.netd-nb.info Treatment with this compound has been shown to reduce the ΔΨm in advanced prostate cancer cells. researchgate.netmdpi.comnih.gov This depolarization of the mitochondrial membrane is a strong indicator of mitochondrial dysfunction and a commitment to the apoptotic process. sbbmch.cl

Reactive Oxygen Species (ROS) Generation and Signaling

This compound treatment leads to a significant and rapid increase in the generation of reactive oxygen species (ROS) in prostate cancer cells. researchgate.netmdpi.com In DU-145 cells, this increase in ROS is abrupt within the first hour, while in 22Rv1 cells, the increase is more progressive. mdpi.com The generation of ROS is a critical component of the cytotoxic mechanism of this compound, as the co-administration of an antioxidant, Trolox, was able to prevent the cell death induced by the compound. mdpi.com This indicates that the accumulation of ROS beyond the cell's antioxidant capacity contributes to cellular damage and the initiation of the cell death cascade. mdpi.com

Regulation of Gene Transcription Factor Activity

Erioflorin and its acetate derivative have been shown to modulate the activity of key transcription factors, namely Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which are pivotal in cellular responses to stress, inflammation, and oncogenesis.

The canonical NF-κB signaling pathway is a critical target of erioflorin compounds. Their intervention in this pathway is primarily achieved by preventing the degradation of the inhibitory protein IκBα.

Erioflorin and this compound have been demonstrated to inhibit the activation of the NF-κB signaling pathway by preventing the phosphorylation of IκBα. mdpi.comresearchgate.netnih.govresearcher.lifebvsalud.org In the canonical NF-κB pathway, the phosphorylation of IκBα by the IκB kinase (IKK) complex is a crucial step that marks it for ubiquitination and subsequent degradation by the proteasome. This degradation liberates NF-κB to translocate to the nucleus and activate gene transcription.

Research indicates that erioflorin acts as an inhibitor of β-TrCP, an E3 ubiquitin ligase responsible for recognizing and targeting phosphorylated IκBα for degradation. mdpi.comnih.gov By interfering with β-TrCP, erioflorin effectively stabilizes the IκBα protein. plos.orgnih.govnih.gov This stabilization keeps the NF-κB complex sequestered in the cytoplasm in its inactive state.

Experimental evidence from Western blot analysis in DU-145 prostate cancer cells confirms that both erioflorin and this compound impede the phosphorylation of IκBα. mdpi.comnih.govresearchgate.net In studies using human embryonic kidney (HEK293) cells, a 10 µM concentration of erioflorin was sufficient to stabilize IκBα levels even after 30 minutes of stimulation with tumor necrosis factor-alpha (TNFα), a potent activator of the NF-κB pathway. nih.gov

The stabilization of IκBα by erioflorin directly translates to a reduction in NF-κB's ability to drive the expression of its target genes. plos.orgnih.govnih.gov This has been quantified using reporter gene assays, where the activity of a reporter gene (like luciferase or secreted alkaline phosphatase - SEAP) is placed under the control of an NF-κB-responsive promoter.

In HEK293 cells transfected with such a reporter system, treatment with 5 µM of erioflorin led to a significant decrease in TNFα-induced NF-κB transcriptional activity, reducing it to 55.7% of that observed in cells treated with TNFα alone. plos.orgnih.gov Similarly, in THP-1 human monocytic cells, which use SEAP as a reporter for NF-κB activation, a 10 µM concentration of erioflorin resulted in an approximate 61% decrease in SEAP production. mdpi.comnih.gov this compound demonstrated similar inhibitory effects, albeit at slightly higher concentrations of 20 µM. mdpi.comnih.gov

Cell LineInducerCompoundConcentration (µM)Result
HEK293TNFαErioflorin5Reduced NF-κB activity to 55.7% of control. plos.orgnih.gov
THP-1LPSErioflorin10Reduced SEAP production by ~61%. mdpi.comnih.gov
THP-1LPSThis compound20Reduced SEAP production significantly. mdpi.comnih.gov
DU-145-Erioflorin/Erioflorin acetateNot specifiedInhibited IκBα phosphorylation. mdpi.comnih.gov

Erioflorin has been found to inhibit the transcriptional activity of AP-1, a transcription factor that regulates gene expression in response to a variety of stimuli, including cytokines, growth factors, and stress. plos.orgnih.govresearchgate.net The inhibition of AP-1 activity by erioflorin is closely linked to its ability to stabilize the Programmed Cell Death Protein 4 (Pdcd4). plos.orgnih.gov

In studies utilizing HEK293 cells transfected with an AP-1 reporter plasmid, erioflorin demonstrated a dose-dependent inhibition of AP-1 activity induced by the phorbol (B1677699) ester TPA. At a concentration of 2.5 µM, erioflorin reduced AP-1 activity to 74.6% of the control, while a 5 µM concentration decreased it further to 51.7%. plos.orgnih.gov

Cell LineInducerCompoundConcentration (µM)Result
HEK293TPAErioflorin2.5Reduced AP-1 activity to 74.6% of control. plos.orgnih.gov
HEK293TPAErioflorin5Reduced AP-1 activity to 51.7% of control. plos.orgnih.gov

Nuclear Factor-kappa B (NF-κB) Pathway Interrogation

Interference with Ubiquitin-Proteasome System Components

A key mechanism of erioflorin's action is its direct interference with the ubiquitin-proteasome system, a critical cellular pathway for protein degradation. This interference is selective, primarily targeting the β-TrCP E3 ubiquitin ligase.

Erioflorin has been identified as a potent stabilizer of the tumor suppressor protein Pdcd4. mdpi.complos.orgnih.govnih.govresearchgate.net Pdcd4 is a known inhibitor of protein translation and a negative regulator of AP-1 activity. Its levels are tightly controlled by the ubiquitin-proteasome system. Specifically, following phosphorylation, Pdcd4 is recognized by the E3 ubiquitin ligase β-TrCP1, which polyubiquitinates it, marking it for proteasomal degradation. plos.orgnih.govnih.gov

Erioflorin disrupts this process by directly interfering with the physical interaction between Pdcd4 and β-TrCP1. plos.orgnih.govnih.gov This prevents the ubiquitination of Pdcd4 and its subsequent destruction. In HEK293 cells, erioflorin was shown to rescue Pdcd4 from TPA-induced degradation in a dose-dependent manner. At a concentration of 5 µM, erioflorin treatment restored Pdcd4 protein levels to 121.1% compared to the control. plos.orgnih.gov This stabilizing effect is not cell-line specific, as it has also been observed in MCF7 breast cancer and RKO colon carcinoma cells. plos.orgnih.gov

Notably, the action of erioflorin is selective for targets of the β-TrCP ligase. Studies have shown that while erioflorin stabilizes β-TrCP targets like IκBα and β-catenin, it does not prevent the degradation of proteins targeted by other E3 ligases, such as p21 (a substrate of Skp2) and HIF-1α (a substrate of pVHL). plos.orgnih.govnih.gov This selectivity suggests a specific interaction with the β-TrCP substrate recognition domain. plos.org

Cell LineTreatmentCompoundConcentration (µM)Result on Pdcd4 Levels
HEK293TPA-induced degradationErioflorin0.625Rescued to 71.1% of control. plos.orgnih.gov
HEK293TPA-induced degradationErioflorin5Rescued to 121.1% of control. plos.orgnih.gov
MCF7TPA-induced degradationErioflorin10Rescued Pdcd4 protein levels. plos.org
RKOTPA-induced degradationErioflorin10Rescued Pdcd4 protein levels. plos.org

Selective Inhibition of E3-Ubiquitin Ligase β-Transducin Repeat-Containing Protein (β-TrCP1) Interactions

Erioflorin, the parent compound of this compound, has been identified as a novel stabilizer of the tumor suppressor protein Programmed Cell Death Protein 4 (Pdcd4). plos.orgnih.gov Mechanistic studies have shown that Erioflorin directly interferes with the interaction between Pdcd4 and its E3-ubiquitin ligase, β-Transducin Repeat-Containing Protein (β-TrCP1). plos.orgnih.govnih.gov This inhibition prevents the polyubiquitination and subsequent proteasomal degradation of Pdcd4. plos.orgnih.gov

The interaction between β-TrCP1 and its substrates, like Pdcd4, is a critical step in their degradation pathway. Following phosphorylation by kinases such as p70S6K1, Pdcd4 is recognized by β-TrCP1, leading to its destruction. plos.org Erioflorin disrupts this recognition or binding process. plos.orgucl.ac.uk In vitro binding assays and co-immunoprecipitation experiments have confirmed that Erioflorin significantly diminishes the TPA-induced interaction between Pdcd4 and β-TrCP1. plos.orgnih.gov

Importantly, this inhibitory action appears to be selective for the β-TrCP E3 ligase complex. plos.orgnih.gov Studies have demonstrated that while Erioflorin stabilizes known β-TrCP targets, it does not prevent the degradation of proteins targeted by other E3-ubiquitin ligases, such as p21 (a Skp2-target) and HIF-1α (a pVHL-target). plos.orgnih.govnih.gov This selectivity suggests that Erioflorin does not act as a general proteasome inhibitor but rather specifically targets the E3-ligase/substrate interaction for β-TrCP. plos.orgnih.gov

Modulation of β-catenin Homeostasis

The inhibitory effect of Erioflorin on β-TrCP extends to other key substrates of this E3 ligase, including β-catenin. plos.orgnih.govnih.gov β-catenin is a crucial component of the Wnt signaling pathway and its levels are tightly regulated by a destruction complex that includes GSK3β and β-TrCP. Phosphorylation of β-catenin by GSK3β marks it for recognition and ubiquitination by β-TrCP, leading to its degradation. plos.org

Research has shown that Erioflorin can stabilize β-catenin, preventing its degradation. plos.orgnih.gov For instance, treatment with 5 µM Erioflorin for 8 hours was found to stabilize β-catenin from serum deprivation-induced degradation in HEK293 cells. plos.orgnih.gov This stabilization is a direct consequence of inhibiting the β-TrCP-mediated ubiquitination process. researchgate.net By preventing the degradation of β-catenin, Erioflorin directly modulates the homeostasis of this critical oncoprotein. researchgate.net

Impact on Cellular Cycle Progression and Cell Cycle Regulatory Proteins

Erioflorin and its acetate derivative have been shown to exert cytostatic effects, altering cell cycle progression and suppressing the proliferation of various cancer cell lines. plos.orgnih.govmdpi.com The stabilization of the tumor suppressor Pdcd4 by Erioflorin is a key mechanism behind these effects. plos.org Pdcd4 is known to inhibit the transcription factor AP-1, which plays a role in cell cycle progression. plos.org

Cell LineCompoundConcentration (µM)EffectSource
DU-145Erioflorin10Arrested cell proliferation mdpi.com
DU-145This compound10Arrested cell proliferation mdpi.com
MCF7Erioflorin2.5 - 5Inhibition of proliferation nih.gov
HeLaErioflorin2.5 - 5Inhibition of proliferation nih.gov
RKOErioflorin2.5 - 5Inhibition of proliferation nih.gov

Investigations into Other Signaling Pathways and Intracellular Targets

Beyond its direct impact on β-TrCP substrates, this compound affects other crucial intracellular signaling pathways.

NF-κB Signaling: A significant target of both Erioflorin and this compound is the NF-κB signaling pathway, which is critical for cancer cell survival and inflammation. plos.orgmdpi.com The mechanism involves the stabilization of the NF-κB inhibitor, IκBα, which is another substrate of β-TrCP. plos.orgnih.gov By preventing IκBα degradation, Erioflorin inhibits its phosphorylation, which is a necessary step for NF-κB activation. plos.orgmdpi.comresearcher.life In DU-145 prostate cancer cells, both compounds prevented the canonical activation of NF-κB by inhibiting IκBα phosphorylation. mdpi.com Erioflorin at 10 µM was shown to reduce NF-κB reporter activity by 61%. mdpi.com

AP-1 Signaling: As a consequence of stabilizing the tumor suppressor Pdcd4, Erioflorin also inhibits the transcriptional activity of Activator Protein-1 (AP-1). plos.orgnih.gov Pdcd4 is a known inhibitor of AP-1 activity. By increasing Pdcd4 levels, Erioflorin effectively suppresses this tumor-associated transcription factor. plos.org

ROS Generation and Mitochondrial Dysfunction: In advanced prostate cancer cells, both Erioflorin and this compound were found to increase levels of reactive oxygen species (ROS) and reduce the mitochondrial membrane potential (ΔΨm), ultimately inducing apoptosis. researchgate.netmdpi.com The increase in ROS and subsequent mitochondrial dysfunction represent another key mechanism of their cytotoxic effects. mdpi.commdpi.com

Structure Activity Relationship Sar and Computational Studies

Identification of Essential Pharmacophoric Elements for Biological Activity

The biological effects of erioflorin (B1671052) acetate (B1210297) and related sesquiterpene lactones are largely attributed to specific structural motifs, known as pharmacophores, that interact with biological targets. Research has identified several key elements:

α,β-Unsaturated Carbonyl Groups : A recurring and essential feature for the biological activity of many sesquiterpene lactones is the presence of α,β-unsaturated carbonyl moieties. rsc.orgmdpi.com These groups, particularly the α-methylene-γ-lactone ring, are potent Michael acceptors, enabling them to form covalent bonds with nucleophilic sites in biological macromolecules like proteins. mdpi.comnih.gov This alkylating capability is believed to be a primary mechanism for their bioactivity, including the inhibition of transcription factors. acs.org

Polar Substituents : The presence and orientation of various polar functional groups significantly modulate the compound's activity. mdpi.com Substituents such as epoxides, hydroxyls, carboxylates, and acetoxyls influence the molecule's solubility, distribution, and binding affinity to target proteins. mdpi.comresearchgate.net

Comparative Analysis of Erioflorin Acetate and Related Germacranes

This compound belongs to the germacrane (B1241064) class of sesquiterpene lactones. Comparing its activity with other germacranes provides valuable insights into its unique properties.

This compound and its parent compound, erioflorin, have been studied for their effects on advanced prostate cancer cell lines (DU-145 and 22Rv1). mdpi.comresearchgate.netresearchgate.net this compound consistently demonstrates greater cytotoxic potency than erioflorin in these cell lines. mdpi.comnih.gov However, the pro-apoptotic effects may differ; for instance, erioflorin was found to significantly increase the BAX/BCL-2 expression ratio, a key indicator of apoptosis, while this compound did not, suggesting that the acetylation might alter the specific cell death pathway. mdpi.com

When compared to other well-known germacranolides like parthenolide (B1678480) and costunolide (B1669451), erioflorin has been shown to be a less potent inhibitor of the NF-κB (nuclear factor kappa B) signaling pathway. mdpi.com NF-κB is a crucial transcription factor involved in inflammation and cancer progression. mdpi.comacs.org The differing potencies highlight how subtle structural variations among germacranes can lead to significant differences in biological activity. mdpi.com

CompoundCell LineIC50 Value (µM)
This compoundDU-14527.3
This compound22Rv135.1
ErioflorinDU-14556.5
Erioflorin22Rv150.3

Data sourced from a study on advanced prostate cancer cell lines. mdpi.comnih.gov

In Silico Molecular Docking and Dynamics Simulations

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing the interactions between a ligand like this compound and its protein targets at the molecular level.

While specific molecular docking studies focusing exclusively on this compound are not extensively detailed in the available literature, the methodology is widely applied to the broader class of sesquiterpene lactones. researchgate.netucl.ac.uk For example, erioflorin has been identified as a selective inhibitor of the E3-ubiquitin ligase β-TrCP, preventing the degradation of tumor suppressor proteins like Pdcd4. nih.govnih.gov In silico docking techniques were utilized to screen compound libraries and identify potential inhibitors of β-TrCP, with erioflorin emerging as a key natural product inhibitor. ucl.ac.uk These computational approaches help to visualize the binding mode, identify key amino acid residues involved in the interaction, and predict binding affinities. researchgate.netucl.ac.uk

For closely related sesquiterpenes, docking studies have successfully predicted their ability to bind to known protein targets such as IKK and p65 (a subunit of NF-κB), providing a rationale for their observed biological activities. researchgate.net Such in silico studies are invaluable for generating hypotheses about the mechanism of action of this compound and for designing new derivatives with improved potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Numerous QSAR studies have been conducted on large sets of sesquiterpene lactones, including various skeletal types like germacranolides, to understand the structural requirements for activities such as cytotoxicity and NF-κB inhibition. mdpi.comacs.orgnih.govresearchgate.net These studies typically involve calculating a wide range of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and using statistical methods or machine learning algorithms to build a predictive model. nih.govacs.org

Key findings from QSAR analyses of sesquiterpene lactones include:

The models consistently confirm the importance of the α,β-unsaturated carbonyl groups for activity. mdpi.com

They can explain the variance in biological data by highlighting subtle differences in the influence of various molecular descriptors. mdpi.com

For NF-κB inhibition, 3D structure descriptors, particularly those centered on the reactive methylene-carbonyl substructure, have been used to create a single, unified model for structurally diverse sesquiterpene lactones. acs.org

Although a specific QSAR model developed exclusively for this compound is not detailed, the compound and its analogs are often included in the large datasets used to build these broader models for germacranolides and other sesquiterpene lactones. acs.orgnih.govnih.gov These general models provide a framework for understanding the key structural drivers of its bioactivity.

Advanced Methodological Frameworks in Erioflorin Acetate Research

High-Throughput Cell-Based Screening Platforms for Activity Profiling

High-throughput screening (HTS) of natural product libraries has been instrumental in identifying the biological activities of compounds like erioflorin (B1671052) acetate (B1210297) and its parent compound, erioflorin. nih.govplos.org A key example is the use of a luciferase-based reporter assay designed to monitor the phosphorylation-dependent proteasomal degradation of the tumor suppressor protein, Programmed Cell Death Protein 4 (Pdcd4). nih.govplos.orgresearchgate.net

In this system, a vector was constructed containing the domain of Pdcd4 that includes both the phosphorylation and recognition sites for its E3-ubiquitin ligase, β-TrCP, fused to a luciferase reporter gene (Pdcd4(39–91)luc). nih.govplos.org This construct serves as a sensitive tool for analyzing the degradation of Pdcd4 induced by mitogens like 12-O-tetradecanoylphorbol-13-acetate (TPA). nih.govplos.org Using this platform, a screen of 135,678 natural product extracts identified an extract from Eriophyllum lanatum (woolly sunflower) that stabilized Pdcd4 against TPA-induced degradation. nih.gov Subsequent fractionation of this extract led to the identification of erioflorin as the active compound. nih.govplos.org This HTS approach was pivotal in uncovering the compound's ability to interfere with protein degradation pathways. nih.gov

Quantitative Gene Expression Analysis (RT-qPCR)

Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) has been a crucial technique for understanding how erioflorin acetate modulates the expression of genes involved in key cellular processes, particularly apoptosis. researchgate.netmdpi.combvsalud.orgnih.govsciprofiles.comnih.gov Studies have focused on its effects on the BCL-2 family of proteins, which are central regulators of the mitochondrial apoptosis pathway. mdpi.comresearchgate.net

In research involving advanced prostate cancer cell lines (DU-145 and 22Rv1), RT-qPCR was used to analyze the mRNA expression levels of the pro-apoptotic protein BAX and the anti-apoptotic protein BCL-2 following treatment with this compound. mdpi.comresearchgate.net The methodology involved isolating total RNA from treated cells, followed by reverse transcription to generate complementary DNA (cDNA). mdpi.com The qPCR analysis was then performed for 40 cycles, and the results were analyzed using the relative 2-ΔΔCT quantification method. mdpi.com

These analyses revealed that erioflorin, the parent compound, significantly elevated the BAX/BCL-2 expression ratio in these cancer cells. researchgate.netmdpi.comsciprofiles.comnih.govresearchgate.net This shift in the balance towards pro-apoptotic gene expression is a key mechanistic insight into how these compounds induce cell death. mdpi.com

Table 1: Gene Expression Analysis by RT-qPCR

Cell Line Compound Target Gene Effect Citation
DU-145 Erioflorin BAX/BCL-2 Increased Ratio researchgate.netmdpi.comsciprofiles.com
22Rv1 Erioflorin BAX/BCL-2 Increased Ratio researchgate.netmdpi.comsciprofiles.com
DU-145 This compound BAX/BCL-2 Investigated mdpi.comresearchgate.net
22Rv1 This compound BAX/BCL-2 Investigated mdpi.comresearchgate.net

Protein Expression and Interaction Studies (Western Blot, Immunoprecipitation)

Western blot and immunoprecipitation are fundamental techniques used to investigate the effects of this compound on protein expression levels and protein-protein interactions. These methods have provided direct evidence for the compound's mechanism of action.

Western Blot Analysis has been employed to quantify changes in the levels of specific proteins following treatment with erioflorin and its acetate derivative. For instance, to study the inhibition of the NF-κB pathway, Western blotting was used to assess the phosphorylation status of IκBα, an inhibitor of NF-κB. mdpi.comresearcher.life In DU-145 prostate cancer cells, treatment with this compound was shown to prevent the phosphorylation of IκBα, thereby inhibiting the activation of the NF-κB signaling pathway. mdpi.comresearchgate.net This analysis typically involves lysing the cells with buffers like RIPA Lysis Buffer, separating protein lysates via SDS-PAGE, and probing with specific antibodies against the target proteins, such as phospho-IκBα. mdpi.combiocompare.combiocompare.com

Furthermore, Western blot analysis confirmed that erioflorin stabilizes the tumor suppressor protein Pdcd4. nih.govplos.org Treatment of HEK293, MCF7, and RKO cells with erioflorin rescued the Pdcd4 protein from TPA-induced degradation in a concentration-dependent manner. nih.gov Studies also used this technique to show that erioflorin's activity was selective, as it did not prevent the degradation of targets of other E3-ubiquitin ligases, such as p21 and HIF-1α. nih.gov

Immunoprecipitation (IP) has been critical in demonstrating that erioflorin directly interferes with the interaction between Pdcd4 and its E3-ubiquitin ligase, β-TrCP1. nih.govplos.orgnih.gov In these experiments, cells were treated with TPA to induce the interaction between β-TrCP1 and Pdcd4, in the presence or absence of erioflorin. nih.gov Cell lysates were then incubated with an antibody against Pdcd4 to "pull-down" the protein and any associated binding partners. nih.gov Subsequent Western blot analysis of the immunoprecipitated proteins revealed that erioflorin significantly reduced the amount of β-TrCP1 that co-immunoprecipitated with Pdcd4, indicating a direct disruption of their binding. nih.govplos.org

Flow Cytometry-Based Cellular Analysis (Apoptosis, Cell Cycle)

Flow cytometry is a powerful tool for analyzing cellular characteristics on a single-cell basis, and it has been extensively used to study the effects of this compound on apoptosis and cell cycle progression. researchgate.netmdpi.combvsalud.orgnih.govsciprofiles.comnih.govresearchgate.net

To quantify apoptosis, a standard assay using Annexin V and propidium (B1200493) iodide (PI) staining is employed. nih.govresearchgate.net Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity, a feature of late apoptotic and necrotic cells. nih.govresearchgate.net Flow cytometry analysis of prostate cancer cells (DU-145 and 22Rv1) treated with this compound showed a significant increase in the populations of both early apoptotic (Annexin V+/PI−) and late apoptotic/necrotic (Annexin V+/PI+) cells. nih.govresearchgate.net For example, in DU-145 cells, 50 µM of erioflorin led to a 25.2% decrease in viable cells, with a corresponding increase in late apoptosis (32.9%) and early apoptosis (23.6%). mdpi.comnih.gov this compound showed a similar profile. mdpi.comnih.gov

Table 2: Flow Cytometry Analysis of Apoptosis in DU-145 Cells

Treatment (50 µM) Cell Population Percentage of Cells Citation
Erioflorin Viable Decreased by 25.2% mdpi.comnih.gov
Erioflorin Early Apoptotic 23.6% mdpi.comnih.gov
Erioflorin Late Apoptotic 32.9% mdpi.comnih.gov
This compound Apoptotic Profile Similar to Erioflorin mdpi.comnih.gov

Data represents changes after 24 hours of incubation.

In addition to apoptosis, studies have indicated that erioflorin alters cell cycle progression. nih.govplos.orguni-frankfurt.de This type of analysis often involves permeabilizing the cells and staining them with a DNA-binding dye, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Live-Cell Imaging and Kinetic Assay Development

Live-cell imaging provides dynamic, real-time insights into the cellular effects of this compound, moving beyond the static snapshots offered by endpoint assays. The IncuCyte® S3 live-cell analysis system is a prominent platform used in this research. nih.govplos.orgmdpi.comresearchgate.netresearchgate.net

This system allows for the kinetic assessment of cytotoxicity and cell death over extended periods. mdpi.comresearchgate.netresearchgate.net In these assays, cell membrane integrity is monitored using a cell-impermeable fluorescent dye like Sytox Green. mdpi.comresearchgate.netresearchgate.net As cells die and their plasma membranes become permeable, the dye enters the cell, binds to nucleic acids, and fluoresces. mdpi.comresearchgate.net Automated imaging and analysis every hour for periods up to 48 hours have shown that this compound induces a progressive increase in cell death in DU-145 and 22Rv1 prostate cancer cells. mdpi.comresearchgate.net Morphological changes characteristic of apoptosis, such as cell shrinkage and the formation of apoptotic bodies, were also observed in real-time. mdpi.com

The IncuCyte® system has also been used to develop kinetic assays for other cellular events. nih.govplos.orgmdpi.com For instance, it was used to monitor cell proliferation by measuring monolayer confluency over several days, demonstrating that erioflorin inhibits the proliferation of various cancer cell lines. nih.govplos.org Furthermore, kinetic studies of mitochondrial membrane potential (ΔΨm) depolarization were performed, revealing a significant decrease in ΔΨm beginning as early as 6 hours after treatment with the compounds. mdpi.com

Chromatographic and Spectrometric Techniques for Metabolomics and Profiling

Chromatographic and spectrometric techniques are fundamental to the study of natural products like this compound, from their initial isolation and purification to their structural elucidation.

The journey of this compound research begins with its extraction from plant sources, such as Podanthus mitiqui. mdpi.comnih.gov The crude plant extract is subjected to various chromatographic techniques for purification. Column chromatography using silica (B1680970) gel is a common first step, where fractions are separated based on polarity by eluting with a gradient of solvents like hexane (B92381) and ethyl acetate. plos.orgmdpi.comnih.gov This is often followed by further purification using methods like size-exclusion chromatography and high-performance liquid chromatography (HPLC), particularly reversed-phase HPLC, to yield the pure compound. nih.govplos.orgnih.gov

Once isolated, the precise chemical structure is determined using spectrometric methods. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H NMR) and 2D NMR experiments, is essential for establishing the compound's complex tricyclic germacranolide skeleton. plos.orgmdpi.comnih.gov Mass spectrometry (MS), sometimes coupled with gas chromatography (GC-MS), is used to determine the molecular weight and fragmentation patterns, further confirming the compound's identity. researchgate.net X-ray diffraction analysis of crystallized erioflorin has also been performed to definitively establish its three-dimensional structure. nih.gov

Computational Chemistry and Bioinformatics Tools for Mechanistic Elucidation

Computational chemistry and bioinformatics provide powerful in silico approaches to complement experimental studies and elucidate the mechanisms of action of compounds like this compound. These tools can predict interactions between a small molecule and its protein target, helping to explain its biological activity.

One notable study developed a structural model to understand how sesquiterpene lactones, the class of compounds to which this compound belongs, inhibit the NF-κB transcription factor. acs.org This research utilized a counterpropagation neural network (CPGNN), a type of self-organizing neural network, to establish a structure-activity relationship. acs.org The computational model was built using local radial distribution functions (L-RDF) that were centered on the methylene-carbonyl substructure of the lactones. acs.org This part of the molecule is believed to be the reactive site for covalent bonding with Cysteine-38 in the p65 subunit of NF-κB. acs.org The success of this model attests to the power of machine learning methods in medicinal chemistry for predicting and rationalizing the biological activity of natural products. acs.org Such computational approaches can guide the design of future experiments and the development of new, more potent derivatives.

Future Directions and Emerging Research Avenues

Exploration of Novel Biological Activities Beyond Current Scope

While the anti-inflammatory and anticancer properties of erioflorin (B1671052) acetate (B1210297) are areas of active investigation, future research will likely delve into a broader spectrum of biological activities. The structural motifs of sesquiterpene lactones suggest potential for a wider range of therapeutic applications.

Initial studies have already pointed towards novel activities. For instance, erioflorin acetate has demonstrated significant trypanocidal activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.gov In laboratory settings, it was effective against the intracellular amastigote form of the parasite and induced ultrastructural changes, including reservosome disruption and the formation of autophagosomes. nih.gov This finding opens a promising avenue for developing new antiparasitic agents, particularly for neglected tropical diseases.

Further exploration could extend to antiviral and neuroprotective activities. Other sesquiterpene lactones, such as parthenolide (B1678480), have been investigated for their potential neuroprotective effects, suggesting that this class of compounds may have applications in neurodegenerative diseases. researchgate.net Future studies could screen this compound against a panel of viruses and in various models of neurodegeneration to uncover new therapeutic possibilities. The antiseptic properties of terpenoids, in general, also suggest a potential role for this compound in antimicrobial research. semanticscholar.org

Discovery of Additional Direct and Indirect Molecular Targets

The primary known direct molecular target of the related compound erioflorin is the F-box protein β-TrCP1, a component of the SCF E3 ubiquitin ligase complex. researchgate.netnih.gov By inhibiting the interaction between β-TrCP1 and its substrates, erioflorin and its acetate indirectly affect major signaling pathways. This leads to the stabilization of tumor suppressor proteins like Pdcd4 and IκBα, which in turn inhibits the pro-tumorigenic transcription factors AP-1 and NF-κB. researchgate.netmdpi.com

Future research should aim to identify other direct and indirect molecular targets. The multi-target nature of many natural products suggests that this compound likely influences other cellular components. Techniques such as affinity chromatography, mass spectrometry-based proteomics, and drug affinity responsive target stability (DARTS) assays could be employed to pull down and identify direct binding partners. nih.gov

For example, another germacrane (B1241064) sesquiterpene lactone, deoxyelephantopin, has been shown to directly target Hsp90α, a key chaperone protein involved in the stability of many oncogenic proteins. nih.gov Investigating whether this compound also interacts with Hsp90 or other chaperone proteins could reveal new mechanisms for its anticancer effects. Furthermore, exploring its impact on other major signaling pathways implicated in cancer and inflammation, such as STAT3, PI3K/Akt/mTOR, and MAPK/ERK, is a critical next step. nih.gov

Development of Advanced Analytical Techniques for Trace Analysis

To fully understand the pharmacokinetics, metabolism, and environmental fate of this compound, the development of highly sensitive and specific analytical methods for its detection at trace levels is essential. Current methods for analyzing sesquiterpene lactones often rely on High-Performance Liquid Chromatography (HPLC). researchgate.net

Future advancements will likely focus on the coupling of HPLC with mass spectrometry (MS), such as LC-MS/MS. nih.govresearchgate.net These hyphenated techniques offer superior sensitivity and selectivity, allowing for the unambiguous identification and quantification of the compound in complex biological matrices like plasma, tissues, and urine, as well as in environmental samples. semanticscholar.org Developing validated LC-MS/MS methods would be crucial for preclinical and clinical studies, enabling precise measurement of the compound and its metabolites. Furthermore, techniques like HPLC-Solid Phase Extraction-Nuclear Magnetic Resonance (HPLC-SPE-NMR) could be invaluable for identifying and structurally elucidating novel metabolites of this compound in vivo and in vitro. nih.gov

Strategies for Enhanced Biosynthesis or Sustainable Sourcing

This compound is a natural product isolated from plants such as Podanthus mitiqui and Eriophyllum lanatum. nih.govresearchgate.netmdpi.com Reliance on extraction from natural sources can be limited by low yields, geographical constraints, and environmental factors. Therefore, developing sustainable and scalable production methods is a key future objective.

The biosynthesis of germacrane sesquiterpenoids begins with farnesyl pyrophosphate (FPP) and involves key enzymes like germacrene A synthase (GAS) and germacrene A oxidase (GAO), a cytochrome P450 enzyme. tandfonline.comoup.comnih.gov Understanding this pathway in detail is the first step toward its manipulation.

Metabolic engineering offers a promising strategy for enhanced production. researchgate.netnih.govosti.gov This involves transferring the biosynthetic genes for this compound into a microbial host, such as Escherichia coli or Saccharomyces cerevisiae, which can be grown in large-scale fermenters. conicet.gov.ar This approach has been successfully used for other sesquiterpene lactones like artemisinin, a potent antimalarial drug. nih.gov Strategies would include optimizing precursor supply from the host's native mevalonate (B85504) or methylerythritol phosphate (B84403) pathways and expressing the specific synthases and tailoring enzymes (e.g., P450s, acetyltransferases) required to produce the final compound. nih.gov Alternatively, in vitro plant cell and tissue culture techniques could be optimized to increase yields under controlled laboratory conditions. conicet.gov.ar

Investigation of Epigenetic and Transcriptomic Effects

The ability of this compound to modulate gene expression is central to its biological activity. Studies have shown it can affect the transcript levels of key regulatory genes. For example, its precursor, erioflorin, has been shown to significantly increase the mRNA expression ratio of the pro-apoptotic BAX to the anti-apoptotic BCL-2 in prostate cancer cells. mdpi.comsemanticscholar.org This shift in the BAX/BCL-2 balance is a key indicator of apoptosis induction via the mitochondrial pathway. semanticscholar.org

A significant emerging research avenue is the investigation of its epigenetic effects. Epigenetic modifications, such as DNA methylation and histone acetylation, are critical in gene regulation and are often dysregulated in diseases like cancer. There is growing evidence that natural compounds can modulate these processes. For instance, the structurally related sesquiterpene lactone parthenolide has been identified as a DNA hypomethylating agent that inhibits the expression and activity of DNA methyltransferase 1 (DNMT1). researchgate.netnih.govnih.gov Parthenolide has also been reported to inhibit histone deacetylase 1 (HDAC1). researchgate.net

Future studies should investigate whether this compound shares these epigenetic modulating properties. Researchers could assess its impact on global DNA methylation, the activity of DNMTs and HDACs, and the methylation status of specific gene promoters, such as those of tumor suppressor genes. plos.org Such findings could reveal a new layer of its mechanism of action and broaden its therapeutic potential.

Design and Synthesis of Highly Potent and Selective Analogues

While this compound is a promising lead compound, medicinal chemistry efforts to design and synthesize analogues could lead to derivatives with improved potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are fundamental to this process. acs.org By systematically modifying the chemical structure of this compound, researchers can identify the key functional groups responsible for its biological activity. researchgate.net

The α-methylene-γ-lactone moiety is known to be crucial for the activity of many sesquiterpene lactones, acting as a Michael acceptor that can form covalent bonds with nucleophilic residues (like cysteine) in target proteins. mdpi.com Modifications to this and other parts of the molecule, such as the acetate group or the epoxide ring, could fine-tune its reactivity and selectivity. lsu.edu For example, creating a library of different ester derivatives could modulate the compound's lipophilicity and cell permeability, potentially enhancing its efficacy. lsu.edu The goal is to create analogues that retain or enhance the desired therapeutic effects while minimizing off-target interactions.

Integration with Systems Biology Approaches for Comprehensive Understanding

To fully grasp the complex biological effects of this compound, future research must move beyond single-target or single-pathway analyses and embrace a systems biology approach. kist.re.kr This involves integrating multiple layers of 'omics' data—including genomics, transcriptomics, proteomics, and metabolomics—to build a comprehensive model of the compound's cellular impact. fusion-conferences.com

By combining transcriptomic data (e.g., from RNA-sequencing of treated cells) with proteomic data (identifying changes in protein expression and post-translational modifications) and metabolomic data (profiling changes in cellular metabolites), researchers can construct detailed network models. These models can reveal how this compound perturbs multiple interconnected pathways and identify critical nodes that are key to its therapeutic effect. nih.gov

This holistic view can help predict potential synergistic drug combinations, identify biomarkers for patient response, and uncover novel mechanisms of action that are not apparent from a reductionist approach. The establishment of research centers focused on Natural Product Systems Biology highlights the growing importance of this integrated strategy in modern drug discovery. kist.re.kr

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.